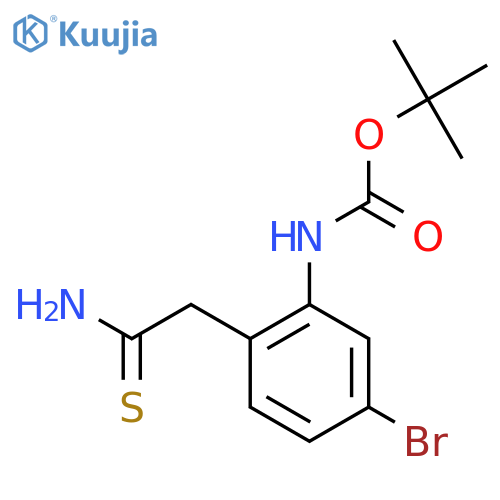Cas no 2228791-76-0 (tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate)

2228791-76-0 structure
商品名:tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate
tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate
- 2228791-76-0
- EN300-1888375
- tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate
-
- インチ: 1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-10-7-9(14)5-4-8(10)6-11(15)19/h4-5,7H,6H2,1-3H3,(H2,15,19)(H,16,17)
- InChIKey: FESHZAYPPDHULW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CC(N)=S)=C(C=1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 344.01941g/mol
- どういたいしつりょう: 344.01941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1888375-0.5g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1888375-0.1g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1888375-0.25g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1888375-10g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1888375-5.0g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1888375-0.05g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1888375-10.0g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1888375-1.0g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1888375-2.5g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1888375-5g |
tert-butyl N-[5-bromo-2-(carbamothioylmethyl)phenyl]carbamate |
2228791-76-0 | 5g |
$2858.0 | 2023-09-18 |
tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate 関連文献
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
2228791-76-0 (tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate) 関連製品
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 61549-49-3(9-Decenenitrile)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
